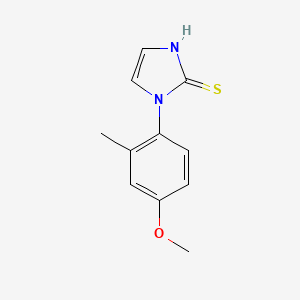

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol

Übersicht

Beschreibung

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is a chemical compound characterized by its unique molecular structure, which includes a methoxy group and a thiol group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the following steps:

Preparation of 4-methoxy-2-methylphenyl isothiocyanate: This intermediate is synthesized from 4-methoxy-2-methylphenylamine through a diazotization reaction followed by treatment with thiocyanate ions.

Imidazole Formation: The isothiocyanate intermediate is then reacted with ammonia or an amine to form the imidazole ring.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The imidazole ring can be reduced to form a corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide, alkoxide, or amine are used, often in the presence of a base.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of disulfides.

Amines: Produced by the reduction of the imidazole ring.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol

This compound, a compound featuring an imidazole ring, is gaining attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it useful in developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The thiol group may enhance the reactivity of the compound towards biological targets .

Catalysis

The compound's ability to act as a ligand in coordination chemistry opens avenues for its use as a catalyst in various chemical reactions:

- Organometallic Chemistry : The thiol group can coordinate with metal centers, facilitating catalytic processes such as cross-coupling reactions. This application is particularly relevant in synthesizing complex organic molecules .

- Green Chemistry : Its potential use in environmentally friendly catalytic processes aligns with the principles of green chemistry, promoting sustainable practices in chemical synthesis .

Material Science

In material science, this compound can be utilized for:

- Nanomaterials : The compound can serve as a precursor for synthesizing nanostructured materials with tailored properties, useful in electronics and photonics .

- Coatings : Due to its thiol functionality, it can be employed in creating protective coatings that enhance material durability and resistance to corrosion .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The findings demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Catalytic Applications

In another research project focused on catalytic applications, researchers explored the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated enhanced reaction rates and yields compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations.

Wirkmechanismus

The mechanism by which 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The imidazole ring can interact with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is similar to other compounds containing imidazole and thiol groups, such as:

Imidazole-2-thiol: A simpler analog without the methoxy group.

4-Methoxy-2-methylphenyl isothiocyanate: The precursor used in its synthesis.

2-Methyl-4-methoxyaniline: A related compound without the imidazole ring.

Uniqueness: The presence of both the methoxy and thiol groups on the imidazole ring makes this compound unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and biological activities.

Biologische Aktivität

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula , characterized by an imidazole ring fused with a thiol group and a methoxy-substituted aromatic moiety . The presence of the methoxy group (-OCH₃) and the methyl group (-CH₃) enhances its chemical properties, potentially influencing biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown its potential against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a viable alternative in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties . Its mechanism of action often involves the formation of covalent bonds with cysteine residues in proteins, potentially inhibiting their function and leading to apoptosis in cancer cells. Molecular docking studies suggest that it can effectively bind to enzymes such as cyclooxygenase (COX), which are crucial in inflammation processes associated with cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group allows for the formation of covalent bonds with thiol-containing amino acids in proteins, affecting their activity.

- Metal Ion Interaction : The imidazole ring's ability to interact with metal ions can influence various enzymatic activities, contributing to its biological effects.

- Inhibition of Cell Proliferation : Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(4-Chlorophenyl)-1H-imidazole-2-thiol | Chlorine substituent on phenyl ring | Enhanced reactivity due to electron-withdrawing effect |

| 1-(4-Methylphenyl)-1H-imidazole-2-thiol | Methyl substituent on phenyl ring | Potentially different biological activity profile |

| 4-(Methoxyphenyl)-1H-imidazole-2-thione | Contains a thione instead of thiol | Different reactivity patterns due to sulfur oxidation state |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial activity against S. aureus and E. coli. Their findings indicated that compounds similar to this compound showed significant antimicrobial potential .

- Anticancer Research : A study focused on the anticancer properties revealed that this compound could inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction.

- Molecular Docking Studies : These studies have demonstrated that this compound binds effectively to COX enzymes, highlighting its potential role in anti-inflammatory therapies related to cancer treatment .

Eigenschaften

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-7-9(14-2)3-4-10(8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTCCWVNLFWRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.